molecular formula C10H13Cl2NO B1471444 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride CAS No. 1864056-68-7

3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride

Cat. No.: B1471444
CAS No.: 1864056-68-7
M. Wt: 234.12 g/mol
InChI Key: CEBCZSHPUHVHOZ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This azetidine derivative is designed for research applications only and is not for diagnostic or therapeutic use. Azetidine-containing compounds are frequently explored as key scaffolds in drug discovery due to their structural features and potential for modulating biological pathways . Specifically, research into structurally related chlorophenoxy azetidine derivatives has identified them as potential inhibitors of the Activating Transcription Factor 4 (ATF4) pathway . The ATF4 pathway is a critical component of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), which are activated in various disease states. Therefore, this compound may serve as a valuable tool for researchers investigating conditions associated with cellular stress, such as cancer, neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease), metabolic syndromes, and other pathologies . Its mechanism of action is hypothesized to involve the modulation of this signaling cascade, leading to a reduction in the proliferation of certain cell types . Researchers may utilize this compound for probing disease mechanisms, optimizing lead compounds, and developing new therapeutic strategies in preclinical studies.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCZSHPUHVHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride is a heterocyclic compound characterized by its azetidine ring and chlorophenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C₉H₁₀ClNO, with a molecular weight of approximately 183.635 g/mol. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The azetidine ring is a four-membered nitrogen-containing structure that often exhibits diverse biological activities. The presence of the chlorophenoxy group enhances the compound's potential for interaction with biological targets.

Property Value
Molecular FormulaC₉H₁₀ClNO
Molecular Weight183.635 g/mol
Structural CharacteristicsAzetidine ring + Chlorophenoxy group

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures have been investigated for their potential as anticonvulsants and histamine H3 receptor antagonists . These activities suggest that this compound may influence neurotransmitter systems, particularly in conditions affecting cognition and sleep disorders .

Biological Activities

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Anticonvulsant Activity : Similar azetidine derivatives have shown promise in treating seizure disorders.
  • Cognitive Enhancement : As a histamine H3 receptor antagonist, it may play a role in improving cognitive functions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Potential Antidepressant Effects : By modulating neurotransmitter levels, it may also contribute to mood regulation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic roles of azetidine derivatives:

  • Cognitive Disorders : A study indicated that certain azetidine compounds could improve cognitive function in models of Alzheimer's disease by antagonizing histamine H3 receptors, which are implicated in cognitive decline .
  • Anticonvulsant Properties : Research has shown that similar compounds exhibit anticonvulsant effects in rodent models, suggesting that this compound may possess similar properties.
  • Neurotransmitter Modulation : Investigations into the pharmacokinetics of related compounds revealed enhanced stability and efficacy in crossing the blood-brain barrier, leading to increased levels of acetylcholine and serotonin in the hippocampus .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differences in biological activity profiles:

Compound Name Structure Characteristics Unique Features
3-(4-Chlorophenoxy)methylazetidine hydrochlorideSimilar azetidine structure with a different phenoxy groupPotentially different biological activity profiles
3-(2-Chlorophenyl)azetidine hydrochlorideContains a chlorophenyl group instead of chlorophenoxyMay exhibit distinct pharmacological properties
N-{3-[(2-Chlorophenoxy)methyl]oxetan-3-yl}methyl-N-ethyl-N-methylethanaminium bromideOxetan derivative with additional functional groupsDifferent reactivity due to oxetan ring

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Azetidine Derivatives

Compound Name Substituent Position/Type Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-[(2-Chlorophenoxy)methyl]azetidine HCl 2-Cl-phenoxymethyl C₁₀H₁₁Cl₂NO 220.10 (calc.) Not available* Hypothetical analog; predicted neuroprotective activity
3-(3-Chlorophenoxy)azetidine HCl 3-Cl-phenoxy C₉H₁₁Cl₂NO 220.10 1236861-74-7 Anti-inflammatory research candidate
3-(4-Chlorophenoxy)azetidine HCl 4-Cl-phenoxy C₉H₁₁Cl₂NO 220.10 1019616-06-8 Synthetic intermediate for pesticides/dyes
3-[(2-Fluorophenoxy)methyl]azetidine HCl 2-F-phenoxymethyl C₁₀H₁₁ClFNO 203.66 Not available Fluorinated analog; enhanced metabolic stability
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Naphthyl-propoxy C₁₈H₂₂ClNO 311.83 681128-39-2 NLRP3 inflammasome inhibition; neuroprotection
3-(4-Chlorophenyl)azetidine HCl 4-Cl-phenyl C₉H₁₁Cl₂N 204.10 7606-31-7 Rigid phenyl substitution; limited bioactivity data

Preparation Methods

Nucleophilic Substitution Using 2-Chlorophenoxy Methyl Halides

A common approach involves reacting azetidine or a protected azetidine derivative with 2-chlorophenoxy methyl chloride or bromide under basic conditions. The base (e.g., potassium carbonate or sodium hydride) deprotonates the azetidine nitrogen or activates the carbon nucleophile, facilitating substitution.

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity and solubility.
  • Temperature: Elevated temperatures (often 60–110 °C) optimize reaction rates and yields.
  • Purification: Post-reaction, purification by recrystallization or column chromatography yields the pure azetidine derivative.

This method parallels the synthesis of related azetidine compounds such as 3-[(4-chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine, where nucleophilic substitution is the key step.

Azetidine Ring Formation Followed by Functionalization

Alternatively, the azetidine ring can be constructed first, for example, by ring closure reactions involving haloalkylamines or epoxides, followed by functionalization with the 2-chlorophenoxy methyl group.

  • Example: An azetidine intermediate bearing a hydroxy group at the 3-position can be converted to the corresponding 3-[(2-chlorophenoxy)methyl] derivative via substitution with 2-chlorophenol derivatives under suitable conditions.
  • Hydrochloride Salt Formation: The free base azetidine derivative is then treated with hydrochloric acid in methanol or other solvents to form the hydrochloride salt, enhancing stability and crystallinity.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes
Azetidine intermediate synthesis Benzylamine + epichlorohydrin, aqueous medium, 0–5 °C, 12 h Controlled temperature prevents side reactions; HPLC monitoring ensures completion
Alkylation with 2-chlorophenoxy methyl halide 2-chlorophenoxy methyl chloride, base (K2CO3 or NaH), DMF or THF, 60–110 °C DMF often preferred for yield and selectivity; reaction time varies 5–12 h
Salt formation HCl in methanol, Pd/C catalyst for hydrogenation if needed, room temp to reflux Hydrogenation step may be used for deprotection or reduction; HCl forms stable hydrochloride salt
Purification Recrystallization (ethyl acetate/petroleum ether), column chromatography Ensures high purity (>95% by HPLC)

Research Findings and Yield Data

  • A related synthesis of azetidine derivatives involving chlorophenoxy groups achieved yields around 58–88% depending on the step and purification method.
  • The use of DMF as solvent with potassium carbonate base at ~110 °C was found optimal for nucleophilic substitution, balancing yield (~90%) and regioselectivity.
  • Hydrochloride salt formation typically yields crystalline solids with high purity (>96% by HPLC) and good recovery (~85–90%).

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Notes
Nucleophilic substitution 2-chlorophenoxy methyl chloride, K2CO3 or NaH DMF or THF 60–110 °C 85–90 Efficient, scalable for industrial use
Azetidine ring formation + functionalization Benzylamine, epichlorohydrin, Na2CO3, HCl Water, acetonitrile, methanol 0–5 °C (ring formation), reflux (functionalization) 58–88 Multi-step, controlled conditions, high purity
Salt formation (hydrochloride) HCl in methanol, Pd/C catalyst (optional) Methanol Room temp to reflux 85–90 Stabilizes compound, facilitates isolation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chlorophenol derivatives and azetidine precursors. Key conditions include using a base (e.g., NaOH) to deprotonate the phenol, polar aprotic solvents (e.g., DMF), and controlled temperatures (50–80°C) to minimize side reactions. Post-reaction, the product is converted to its hydrochloride salt using HCl gas or concentrated HCl, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH2 protons) and the 2-chlorophenoxy group (aromatic protons at δ ~6.8–7.4 ppm).
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~750 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry (ESI-MS) : To validate the molecular ion peak ([M+H]+) at m/z corresponding to C10H13ClNO2·HCl .

Q. What safety precautions are necessary when handling hydrochloride salts of azetidine derivatives in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood to avoid inhalation, and store the compound in a desiccator. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Always reference safety data sheets (SDS) for specific toxicity profiles .

Q. How can researchers design an initial in vitro screening protocol to assess biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases) and measure IC50 via fluorescence-based kinetics.
  • Antimicrobial Susceptibility Testing : Follow CLSI guidelines, using broth microdilution to determine MIC values against Gram-positive/negative strains.
  • Cell Viability Assays : Employ MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in the nucleophilic substitution step be addressed during synthesis?

  • Methodological Answer : Optimize steric and electronic effects by:

  • Solvent Selection : Use DMSO to enhance nucleophilicity of the azetidine nitrogen.
  • Catalysts : Introduce phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled dielectric heating .

Q. What strategies resolve contradictions in biological activity data between assay systems?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results.
  • Solubility Optimization : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) for hydrophobic compounds.
  • Dose-Response Curves : Perform triplicate assays with positive/negative controls to ensure reproducibility .

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors).
  • QSAR Analysis : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. What experimental approaches validate the compound’s pharmacokinetic (PK) properties for in vivo translation?

  • Methodological Answer :

  • ADME Profiling : Measure metabolic stability in liver microsomes (e.g., human/rat) and permeability via Caco-2 monolayers.
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction.
  • Preliminary Toxicity : Conduct acute toxicity studies in rodents (LD50 determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride
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3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride

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